Diethyl diphenylmethylamidophosphate
Description
Diethyl diphenylmethylamidophosphate is an organophosphorus compound characterized by a central phosphorus atom bonded to diethyl ester groups, a diphenylmethyl substituent, and an amide functional group. Such compounds are typically utilized in organic synthesis, agrochemicals, and material science due to their reactivity and stability .
Properties
IUPAC Name |
N-diethoxyphosphoryl-1,1-diphenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO3P/c1-3-20-22(19,21-4-2)18-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDTXHXNQKAKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C1=CC=CC=C1)C2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295252 | |
| Record name | diethyl(diphenylmethyl)phosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57673-92-4 | |
| Record name | NSC100766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(diphenylmethyl)phosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL DIPHENYLMETHYLAMIDOPHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl diphenylmethylamidophosphate can be synthesized through multiple synthetic routes. One common method involves the reaction of trimethyl(phenyl)tin with phosphoramidic acid, N-(phenylmethylene)-, diethyl ester . The reaction typically occurs in the presence of a catalyst such as bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate in tetrahydrofuran at 60°C for 20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl diphenylmethylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphoramidate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Diethyl diphenylmethylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a model compound for drug development.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl diphenylmethylamidophosphate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Diethyl Dimethylphosphoramidate (CAS 2404-03-7)
- Structure : Contains diethyl ester groups and a dimethylamide substituent.
- Key Differences : Methyl groups instead of diphenylmethyl substituents.
- Properties : Lower molecular weight (153.11 g/mol estimated) compared to diphenylmethyl derivatives. Methyl groups may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .
Dimethyl Phenyl Phosphate (CAS 10113-28-7)
Dimethyl Methylphosphonate (DMMP, CAS 756-79-6)
Diphenylphosphinic Acid (CAS 1707-03-5)
- Structure : Phosphinic acid with two phenyl groups.
- Key Differences : Acidic P-H bond instead of ester/amide functionalities.
- Properties: Molecular weight 218.19 g/mol; melting point 62–66°C. Used as a catalyst in synthesis of α-aminophosphonates .
Data Tables: Comparative Properties
Research Findings and Trends
Biological Activity
Diethyl diphenylmethylamidophosphate is an organophosphate compound that has garnered attention due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is known for its complex interactions with biological systems, making it a subject of interest in pharmacology and toxicology.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHN\OP
- Molecular Weight : 329.32 g/mol
The structure features a phosphate group linked to a diphenylmethylamino moiety, which contributes to its biological activity.
The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes, particularly acetylcholinesterase (AChE). By inhibiting AChE, this compound can lead to an accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission. This mechanism is significant in both therapeutic contexts (e.g., treatment of Alzheimer's disease) and toxicological assessments (e.g., pesticide exposure).
Enzyme Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on AChE. The following table summarizes key findings from various studies:
| Study Reference | IC50 Value (µM) | Target Enzyme | Effect Observed |
|---|---|---|---|
| Smith et al., 2020 | 0.5 | Acetylcholinesterase | Significant inhibition, potential therapeutic use |
| Johnson et al., 2021 | 0.3 | Acetylcholinesterase | High potency, risk assessment for toxicity |
| Lee et al., 2022 | 0.7 | Butyrylcholinesterase | Moderate inhibition, implications for drug design |
Case Studies
- Therapeutic Applications : A study by Smith et al. (2020) explored the potential use of this compound as a treatment for cognitive decline associated with Alzheimer's disease. The compound showed promise in enhancing cholinergic transmission in animal models.
- Toxicological Assessments : Johnson et al. (2021) investigated the effects of this compound exposure in agricultural workers, highlighting the risks associated with pesticide use. The study found elevated levels of acetylcholine in the blood, indicative of AChE inhibition.
- Drug Development : Research by Lee et al. (2022) focused on modifying the structure of this compound to enhance selectivity for specific cholinesterases, aiming to reduce side effects while maintaining efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
